molecular formula C17H16F3N3O B2579704 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one CAS No. 2415472-79-4

1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one

Cat. No.: B2579704
CAS No.: 2415472-79-4
M. Wt: 335.33
InChI Key: LLJYLHDYWBSLAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a trifluoromethyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring provides a scaffold for binding to various biological macromolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine: A structurally similar compound with a piperazine ring instead of a piperazin-2-one.

    4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-2-one: Lacks the benzyl group but retains the trifluoromethyl-pyridine moiety.

    1-Benzyl-4-[6-(methyl)pyridin-2-yl]piperazin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-7-4-8-15(21-14)22-9-10-23(16(24)12-22)11-13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJYLHDYWBSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=CC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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